Diammonium thulium pentanitrate

Description

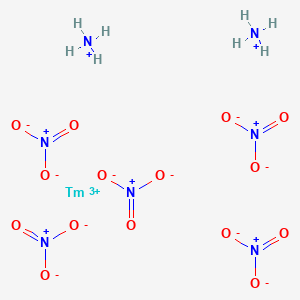

Diammonium thulium pentanitrate (chemical formula: (NH₄)₂Tm(NO₃)₅; CASRN: 93893-22-2) is a rare-earth ammonium nitrate compound characterized by its crystalline structure and coordination chemistry. It belongs to the broader family of diammonium lanthanide pentanitrates, where the central lanthanide ion (Tm³⁺ in this case) is coordinated by nitrate anions and ammonium counterions. This compound is synthesized through controlled reactions of thulium oxide (Tm₂O₃) with nitric acid and ammonium nitrate under specific stoichiometric conditions. Its applications span materials science, serving as a precursor for thulium-doped optical materials and catalysts .

Properties

CAS No. |

93893-22-2 |

|---|---|

Molecular Formula |

H8N7O15Tm |

Molecular Weight |

515.04 g/mol |

IUPAC Name |

diazanium;thulium(3+);pentanitrate |

InChI |

InChI=1S/5NO3.2H3N.Tm/c5*2-1(3)4;;;/h;;;;;2*1H3;/q5*-1;;;+3/p+2 |

InChI Key |

JWOMAMWQLFGIPV-UHFFFAOYSA-P |

Canonical SMILES |

[NH4+].[NH4+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Tm+3] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Diammonium thulium pentanitrate can be synthesized through a reaction involving thulium oxide (Tm2O3) and nitric acid (HNO3). The reaction typically involves dissolving thulium oxide in concentrated nitric acid, followed by the addition of ammonium nitrate (NH4NO3) to form the final product. The reaction conditions include maintaining a controlled temperature and pH to ensure the complete dissolution of thulium oxide and the formation of the desired coordination compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade thulium oxide and nitric acid, with precise control over reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization and filtration techniques.

Chemical Reactions Analysis

Types of Reactions

Diammonium thulium pentanitrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state compounds.

Reduction: It can also undergo reduction reactions, where the thulium ion is reduced to a lower oxidation state.

Substitution: The nitrate ions in the compound can be substituted with other ligands, leading to the formation of different coordination compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation reactions, and reducing agents like sodium borohydride (NaBH4) for reduction reactions. Substitution reactions often involve the use of ligands such as ethylenediamine (C2H8N2) under controlled temperature and pH conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield thulium nitrate (Tm(NO3)3), while reduction reactions may produce thulium(II) compounds. Substitution reactions can result in a variety of coordination compounds with different ligands.

Scientific Research Applications

Chemical Reactions

Diammonium thulium pentanitrate can undergo various chemical reactions, including:

- Oxidation : Can be oxidized to form higher oxidation state compounds.

- Reduction : Thulium ion can be reduced to lower oxidation states.

- Substitution : Nitrate ions can be replaced with other ligands.

Chemistry

This compound serves as a precursor for synthesizing other thulium compounds and coordination complexes. Its unique properties make it valuable in developing new materials with specific magnetic and optical characteristics.

Biology

Research indicates that this compound may play a role in biological systems, particularly in studies involving rare earth elements. Its potential influence on plant growth and nitrogen metabolism is of particular interest:

- Nutrient Source : Similar to other ammonium salts, it may serve as a nitrogen source, promoting plant health and growth.

Medicine

Ongoing studies are exploring the potential use of this compound in medical imaging, particularly as a contrast agent in magnetic resonance imaging (MRI). The unique properties of thulium could enhance imaging techniques.

Industry

In industrial applications, this compound is utilized in producing specialized materials and as a catalyst in certain chemical processes. Its ability to participate in redox reactions makes it suitable for various catalytic roles.

Study 1: Effects on Plant Growth

A comparative study examined the impact of different nitrogen sources on the growth of Solanum lycopersicum (tomato). Results indicated that plants receiving a balanced ratio of ammonium to nitrate showed enhanced growth compared to those receiving only one form. This suggests that this compound could improve plant health if used as a fertilizer.

Study 2: Toxicological Assessment

A review of toxicity data for various ammonium salts highlighted their safety profiles. While specific data for this compound is lacking, insights from studies on related compounds like diammonium phosphate suggest manageable toxicity levels under controlled conditions.

Comparative Analysis of Ammonium Compounds

| Compound | LD50 (oral rat) | Toxic Effects | Potential Applications |

|---|---|---|---|

| Diammonium Phosphate (DAP) | 6500 mg/kg | Skin irritation | Fertilizer, food additive |

| Ammonium Nitrate | 2000 mg/kg | Respiratory issues at high doses | Fertilizer |

| This compound (DATPN) | TBD | TBD | Potential fertilizer |

Note: The values for this compound are currently undetermined due to limited research.

Mechanism of Action

The mechanism of action of diammonium thulium pentanitrate involves its interaction with molecular targets and pathways. The thulium ion in the compound can interact with various biological molecules, influencing their structure and function. The nitrate ions can participate in redox reactions, affecting cellular processes. The compound’s overall effect is determined by the specific molecular targets and pathways involved in these interactions.

Comparison with Similar Compounds

Structural and Crystallographic Differences

The ionic radius of the central lanthanide ion significantly influences crystallographic parameters. For example:

| Compound | Lanthanide Ion | Ionic Radius (Å, 8-coordinate) | Crystal System |

|---|---|---|---|

| Diammonium Tm pentanitrate | Tm³⁺ | 0.994 | Orthorhombic |

| Diammonium Sc pentanitrate | Sc³⁺ | 0.870 | Monoclinic |

| Diammonium Sm pentanitrate | Sm³⁺ | 1.079 | Hexagonal |

| Diammonium Tb pentanitrate | Tb³⁺ | 1.040 | Orthorhombic |

Thulium’s smaller ionic radius compared to Sm³⁺ and Tb³⁺ results in tighter lattice packing, enhancing thermal stability but reducing solubility in polar solvents relative to its counterparts .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) reveals distinct decomposition pathways:

- Diammonium Tm pentanitrate: Decomposes at 220–250°C, releasing NH₃ and NOₓ gases, leaving TmONO₃ intermediates.

- Diammonium Sc pentanitrate : Lower decomposition temperature (180–200°C) due to Sc³⁺’s high charge density.

- Diammonium Sm pentanitrate : Exhibits a two-stage decomposition (200°C and 300°C), forming Sm₂O₃ residues.

- Diammonium Tb pentanitrate : Stable up to 230°C, with rapid oxidative decomposition above this threshold.

Thulium’s intermediate position in the lanthanide series balances stability and reactivity, making it suitable for high-temperature syntheses .

Magnetic and Optical Properties

The paramagnetic behavior of these compounds correlates with the unpaired 4f electrons of the lanthanide ion:

| Compound | Magnetic Moment (µeff, BM) | Key Optical Transitions |

|---|---|---|

| Diammonium Tm pentanitrate | 7.6 | Near-IR (1.4–1.6 µm) |

| Diammonium Sc pentanitrate | 0 (diamagnetic) | UV-Vis (300–400 nm) |

| Diammonium Sm pentanitrate | 1.5 | Visible (550–650 nm) |

| Diammonium Tb pentanitrate | 9.7 | Green (545 nm) |

Thulium’s near-IR emission is leveraged in laser gain media, while Tb³⁺ and Sm³⁺ compounds are used in phosphors and sensors .

Biological Activity

Overview of Diammonium Thulium Pentanitrate

This compound is a complex salt formed from thulium, an element in the lanthanide series, and ammonium nitrate. While thulium itself is primarily known for its use in medical imaging and as a dopant in solid-state lasers, the biological implications of its compounds, including DATPN, are still under investigation.

Chemical Structure

The chemical formula for this compound can be represented as:

This structure indicates that the compound consists of two ammonium ions and five nitrate ions coordinated with a thulium ion.

- Nutrient Source : Similar to other ammonium salts, DATPN may serve as a nitrogen source for plants and microorganisms. Ammonium ions are known to influence plant growth by participating in nitrogen metabolism, which is crucial for protein synthesis and overall plant health .

- Toxicity Studies : Research on related ammonium compounds suggests that they can exhibit varying degrees of toxicity depending on concentration and exposure duration. For example, diammonium phosphate (DAP), a common ammonium salt, has been studied for its effects on respiratory health when inhaled by workers in fertilizer plants . Although specific data on DATPN's toxicity is lacking, extrapolating from DAP studies may provide preliminary insights.

- Antioxidant Activity : Some studies indicate that ammonium salts can affect the antioxidant systems in plants. For instance, changes in enzymatic activities related to oxidative stress have been observed when plants are exposed to different nitrogen sources . This could imply that DATPN might also influence similar pathways.

Study 1: Ammonium Salt Effects on Plant Growth

A comparative study investigated the effects of various nitrogen sources, including ammonium and nitrate forms, on the growth of Solanum lycopersicum (tomato). Results showed that plants receiving a balanced ratio of ammonium to nitrate exhibited enhanced growth compared to those receiving only one form . This suggests that DATPN could potentially improve plant health if utilized as a fertilizer.

Study 2: Toxicological Assessment of Ammonium Compounds

A review of toxicity data for various ammonium salts highlighted significant findings regarding their safety profiles. For instance, diammonium phosphate was shown to have an LD50 value indicating low acute toxicity in rodents . While direct studies on DATPN are not available, these findings suggest that similar ammonium-based compounds could have manageable toxicity levels under controlled conditions.

Data Table: Comparative Analysis of Ammonium Compounds

| Compound | LD50 (oral rat) | Toxic Effects | Potential Applications |

|---|---|---|---|

| Diammonium Phosphate (DAP) | 6500 mg/kg | Skin irritation | Fertilizer, food additive |

| Ammonium Nitrate | 2000 mg/kg | Respiratory issues at high doses | Fertilizer |

| This compound (DATPN) | TBD | TBD | Potential fertilizer |

Note : The values for DATPN are currently undetermined due to limited research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.